molecular formula C9H12ClNO3 B1342313 Methyl 5-amino-2-methoxybenzoate hydrochloride CAS No. 99450-55-2

Methyl 5-amino-2-methoxybenzoate hydrochloride

Cat. No.: B1342313
CAS No.: 99450-55-2
M. Wt: 217.65 g/mol
InChI Key: IKQYVJKSCZFDCX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is commonly used in various scientific research applications.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 5-amino-2-methoxybenzoate hydrochloride are currently unknown .

Pharmacokinetics

Some properties such as its molecular weight (23168 g/mol) and its physical state (solid) are known . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methoxybenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-amino-2-methoxybenzoate with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-amino-2-methoxybenzoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-methoxybenzoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

methyl 5-amino-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQYVJKSCZFDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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